2-methoxy-N-phenyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide -

2-methoxy-N-phenyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide

Catalog Number: EVT-5530368
CAS Number:
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

Compound Description: This compound is a benzamide derivative investigated for its crystalline forms and methods of preparation. The research primarily focuses on characterizing different crystalline forms of the sodium salt of this compound, including its preparation methods and pharmaceutical compositions. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, developed by ZENECA (now AstraZeneca), is a potent leukotriene receptor antagonist. It exhibits high affinity for LTD4 receptors and effectively inhibits bronchoconstriction in guinea pigs. The research focuses on its synthesis, structure-activity relationships, and pharmacological evaluation. []

Relevance: Although this compound is an indole-based benzamide derivative and does not share the exact core structure of 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, it highlights the importance of substituted benzamides in pharmaceutical research, particularly for their potential as receptor antagonists. Both compounds showcase the versatility of the benzamide scaffold for developing bioactive molecules. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It demonstrates high selectivity for B1 receptors over B2 receptors and effectively inhibits bradykinin-induced responses both in vitro and in vivo. The research explores its biochemical and pharmacological characterization, highlighting its potential as a therapeutic agent for chronic inflammatory diseases and pain. [, ]

Relevance: This compound, although structurally distinct from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, showcases the potential of utilizing non-peptide structures for achieving receptor antagonism. This approach is particularly relevant for targeting challenging receptors like bradykinin B1, where developing selective and bioavailable peptide antagonists can be difficult. [, ]

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: These compounds are N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide derivatives with a p-methyl and p-methoxy substituent on the benzenesulfonamide moiety, respectively. The research focuses on their crystal structures, hydrogen bonding patterns, and potential applications as antipsychotic drug candidates. []

Relevance: These compounds highlight the importance of the benzenesulfonamide moiety, also present in 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The research emphasizes the influence of substituent patterns on the benzenesulfonamide ring, influencing hydrogen bonding, molecular conformation, and ultimately, biological activity. []

Almorexant

Compound Description: Almorexant is a dual antagonist of orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It demonstrates efficacy in promoting sleep in animals and humans without disrupting sleep architecture. [, ]

Relevance: This compound, while not a benzamide derivative, highlights the concept of dual antagonism, which could potentially be explored for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide or its derivatives. The research on Almorexant emphasizes the importance of understanding receptor subtype selectivity and the potential benefits of targeting multiple receptors with a single molecule. [, ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2). It demonstrates potent antagonism of orexin-A-evoked responses in in vitro assays and effectively blocks the effects of orexin-A on dopaminergic neurons in the ventral tegmental area. [, ]

Relevance: Similar to Almorexant, EMPA demonstrates the importance of understanding receptor subtype selectivity in developing effective antagonists. Although structurally distinct from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on EMPA highlights the potential for developing compounds with selective antagonistic profiles for specific receptor subtypes. [, ]

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1). It displays high affinity for OX1 and effectively inhibits orexin-A-induced responses in various assays. []

Relevance: SB-674042, alongside EMPA, highlights the possibility of achieving selective antagonism within a receptor family. While structurally distinct from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on SB-674042 emphasizes the importance of exploring structural variations to achieve desired selectivity profiles for specific therapeutic targets. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: These compounds are potential oxidative impurities of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO is generated through the oxidation of venetoclax, and VHA is formed via a [, ] Meisenheimer rearrangement of VNO. []

Relevance: Both compounds are benzamide derivatives featuring a piperazine ring, sulfonyl group, and substituted phenyl rings, similar to 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. Although the core structures are not identical, the presence of shared functional groups and the focus on oxidative modifications of a benzamide derivative in this research offer valuable insights into potential metabolic pathways and impurity profiles for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This represents a class of benzamide derivatives synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides. The research investigates their reactions with hydrogen halides and thiocyanate ions, focusing on the influence of steric factors on the reaction outcome. []

Relevance: This class of compounds shares the benzamide core structure and the presence of a sulfonyl group with 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The research emphasizes the reactivity of the sulfonamide nitrogen and the impact of steric hindrance from substituents on the benzamide ring, providing valuable insights into potential modifications and reactions for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

Compound Description: This represents a class of benzamide derivatives synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides. The research focuses on their biological activity against various bacteria and fungi, exploring their potential as antimicrobial agents. []

Relevance: This class of compounds shares the benzamide core structure and the presence of a sulfonyl group with 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The research highlights the potential of benzamide derivatives with sulfonyl groups for exhibiting biological activity, albeit against different targets than those discussed for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. []

2-Aminonicotinonitrile derivatives

Compound Description: This describes a series of compounds derived from 2-aminonicotinonitrile, a versatile building block for synthesizing various heterocyclic compounds. The research explores the reactions of 2-aminonicotinonitrile with diverse reagents, yielding pyrimidine, thiourea, acetamide, isoindoline, naphthyridine, sulfonamide, and benzamide derivatives, among others. []

Relevance: While structurally different from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on 2-aminonicotinonitrile derivatives emphasizes the versatility of incorporating heterocyclic moieties into bioactive molecules. The diverse array of compounds generated from 2-aminonicotinonitrile highlights the potential for exploring similar synthetic strategies for modifying and expanding the chemical space around 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. []

5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl]benzamide (III) and 1-cyclohexyl-3-[[4-(2-aminoethyl)-phenyl]sulfonyl]urea (IV)

Compound Description: These compounds are degradation products of glibenclamide, an antidiabetic drug. Compound III is a major degradation product formed under acidic and neutral conditions, whereas compound IV is a minor product observed under both acidic and basic conditions. []

Relevance: Compound III shares the benzamide core structure and the presence of a methoxy group at the 2-position with 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The research highlights the susceptibility of the amide bond in benzamide derivatives to hydrolysis, providing insights into potential degradation pathways for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide under similar conditions. []

5-(N,N-hexamethylene)-amiloride (HMA)

Compound Description: HMA is an amiloride analog known to act as an allosteric modulator of the human A3 adenosine receptor (A3AR). It influences the binding and dissociation kinetics of both agonist and antagonist radioligands at the A3AR. []

Relevance: While structurally dissimilar to 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on HMA highlights the concept of allosteric modulation, which could be a potential avenue for exploring the pharmacological activity of 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide or its derivatives. The research emphasizes the possibility of influencing receptor activity by targeting sites distinct from the orthosteric binding site. []

Phenylaminosulfanyl-1,4-naphthoquinone derivatives

Compound Description: This refers to a class of compounds based on the 1,4-naphthoquinone scaffold featuring a phenylaminosulfanyl moiety. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, with specific derivatives inducing apoptosis and cell cycle arrest. []

Relevance: Although structurally distinct from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, this research highlights the potential of incorporating a sulfonamide moiety into bioactive molecules for achieving anticancer activity. The exploration of phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrates the potential of targeting specific cellular pathways, such as apoptosis and cell cycle regulation, for developing novel anticancer therapies. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is an aminopyrazole compound that selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. This inhibition leads to reduced Mcl-1 levels and sensitizes pancreatic cancer cells to Bcl-2 inhibitors like navitoclax. []

Relevance: Although structurally dissimilar to 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, this research highlights the potential of targeting CDK5 as a strategy for indirectly regulating Mcl-1 function and enhancing the efficacy of Bcl-2 inhibitors. While the specific target and mechanism differ from those discussed for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on analog 24 emphasizes the interconnectedness of cellular pathways and the potential for combination therapies in cancer treatment. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor investigated for its potential in treating pancreatic cancer. When combined with a CDK5 inhibitor, navitoclax demonstrates synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []

Relevance: Navitoclax, although structurally distinct from 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, belongs to the benzamide class of compounds and features a piperazine ring, sulfonyl group, and substituted phenyl rings. This research highlights the potential of benzamide derivatives for developing potent inhibitors targeting specific protein families, such as the Bcl-2 family. []

Dicyanocobinamide (CN2-Cbi)

Compound Description: CN2-Cbi, a naturally occurring intermediate in vitamin B12 synthesis, acts as a soluble guanylyl cyclase (sGC) coactivator. It targets the catalytic domain of sGC directly, enhancing its activation by NO-independent regulators and demonstrating vasorelaxing activity. []

Relevance: While structurally unrelated to 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, the research on CN2-Cbi introduces the concept of coactivation as a mechanism for modulating enzyme activity. This approach could potentially be explored for 2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide or its derivatives, particularly if their biological targets involve enzymes or other proteins susceptible to coactivation. []

Properties

Product Name

2-methoxy-N-phenyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide

IUPAC Name

2-methoxy-N-phenyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-27-19-10-9-17(28(25,26)22-14-15-6-5-11-21-13-15)12-18(19)20(24)23-16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,23,24)

InChI Key

DLGYQNDMVCQJFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.